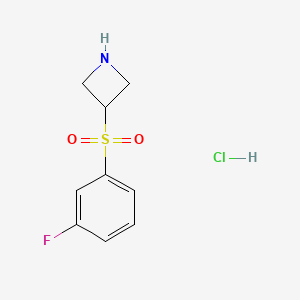
3-(3-Fluorophenyl)sulfonylazetidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluorophenyl)sulfonylazetidine;hydrochloride is an organic compound with the molecular formula C9H11ClFNO2S and a molecular weight of 251.71 g/mol . This compound has gained significant attention in various fields of research and industry due to its unique chemical structure and properties.
準備方法
The synthesis of 3-(3-Fluorophenyl)sulfonylazetidine;hydrochloride involves several steps. One common method includes the reaction of 3-fluorobenzenesulfonyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
化学反応の分析
3-(3-Fluorophenyl)sulfonylazetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
科学的研究の応用
3-(3-Fluorophenyl)sulfonylazetidine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(3-Fluorophenyl)sulfonylazetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
3-(3-Fluorophenyl)sulfonylazetidine;hydrochloride can be compared with other similar compounds such as:
- 3-(4-Fluorophenyl)sulfonylazetidine;hydrochloride
- 3-(2-Fluorophenyl)sulfonylazetidine;hydrochloride These compounds share similar structural features but differ in the position of the fluorine atom on the phenyl ring. The unique position of the fluorine atom in this compound may contribute to its distinct chemical and biological properties .
生物活性
3-(3-Fluorophenyl)sulfonylazetidine;hydrochloride is a synthetic organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Molecular Formula : C9H11ClFNO2S
- Molecular Weight : 251.71 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Preliminary studies suggest that the compound may exert its effects by:
- Inhibiting Enzymatic Activity : The sulfonyl group in the compound can interact with nucleophilic sites on enzymes, potentially inhibiting their function.
- Modulating Receptor Activity : It may influence receptor-mediated pathways, contributing to its observed biological effects.
Biological Activity Overview
The compound has demonstrated various biological activities, which can be summarized as follows:
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. | |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. | |
| Anti-inflammatory | Potential to reduce inflammatory markers in cellular models. |
Case Studies
-
Antimicrobial Efficacy
- A study assessed the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
-
Anticancer Activity
- In vitro experiments conducted on human cancer cell lines revealed that the compound inhibited cell growth at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.
-
Inflammation Reduction
- Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-(4-Fluorophenyl)sulfonylazetidine | Similar structure but different fluorine position | Moderate antimicrobial activity |
| 3-(2-Fluorophenyl)sulfonylazetidine | Similar structure but different fluorine position | Lower anticancer efficacy |
特性
IUPAC Name |
3-(3-fluorophenyl)sulfonylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S.ClH/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQOHZAQKPQDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=CC(=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













